Cyanine 5 Tyramide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H49N3O8S2 |

|---|---|

Molecular Weight |

776.0 g/mol |

IUPAC Name |

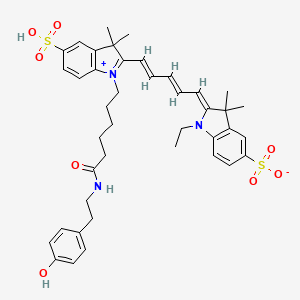

(2Z)-1-ethyl-2-[(2E,4E)-5-[1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C41H49N3O8S2/c1-6-43-35-22-20-31(53(47,48)49)27-33(35)40(2,3)37(43)13-9-7-10-14-38-41(4,5)34-28-32(54(50,51)52)21-23-36(34)44(38)26-12-8-11-15-39(46)42-25-24-29-16-18-30(45)19-17-29/h7,9-10,13-14,16-23,27-28H,6,8,11-12,15,24-26H2,1-5H3,(H3-,42,45,46,47,48,49,50,51,52) |

InChI Key |

NHSJCIBSNKLAMA-UHFFFAOYSA-N |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Cyanine 5 Tyramide: An In-Depth Technical Guide to Tyramide Signal Amplification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cyanine 5 (Cy5) Tyramide and its application in Tyramide Signal Amplification (TSA), a powerful technique for enhancing signal intensity in various immunoassays. This document details the core principles of TSA, the mechanism of action of Cy5 Tyramide, and provides detailed experimental protocols for its use in immunofluorescence, immunohistochemistry, and in situ hybridization. Quantitative data on signal enhancement and photostability are presented, alongside visual diagrams to elucidate the underlying pathways and workflows. This guide is intended to equip researchers with the necessary knowledge to effectively implement Cy5 Tyramide-based TSA in their experimental designs for the sensitive detection of low-abundance targets.

Introduction to Cyanine 5 Tyramide and Tyramide Signal Amplification (TSA)

Cyanine 5 (Cy5) Tyramide is a fluorescent reagent that is a key component in Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD).[1][2] This enzymatic signal amplification technique is employed to significantly increase the sensitivity of methods such as immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH).[3][4] The core principle of TSA lies in the ability of horseradish peroxidase (HRP), in the presence of hydrogen peroxide, to catalyze the deposition of multiple fluorophore-labeled tyramide molecules at the site of a target molecule.[4] This results in a substantial increase in the localized fluorescent signal, enabling the detection of low-abundance proteins and nucleic acids that may be undetectable by conventional methods. The signal amplification can be up to 100-fold greater than standard immunofluorescence techniques.

The use of TSA with Cy5 Tyramide allows for a significant reduction in the required concentration of primary antibodies, which can, in turn, lower background signals and reduce costs. The covalent nature of the tyramide deposition allows for robust and stable labeling, making it suitable for multiplexing applications where sequential staining and antibody stripping steps are required.

Mechanism of Action

The mechanism of Tyramide Signal Amplification using Cy5 Tyramide is a multi-step enzymatic process. It begins with standard immunochemical staining procedures to localize HRP at the site of the target molecule.

-

Binding of Primary and Secondary Antibodies: A primary antibody specifically binds to the target antigen. Subsequently, a secondary antibody conjugated to horseradish peroxidase (HRP) binds to the primary antibody.

-

Activation of Tyramide: In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of the Cy5-labeled tyramide substrate into a highly reactive, short-lived tyramide radical.

-

Covalent Deposition: This activated Cy5 Tyramide radical then covalently binds to electron-rich moieties, primarily tyrosine residues, on proteins in the immediate vicinity of the HRP enzyme.

-

Signal Amplification: A single HRP enzyme can catalyze the activation and deposition of numerous Cy5 Tyramide molecules, leading to a significant accumulation of fluorophores at the target site. This results in a highly amplified and localized fluorescent signal.

The following diagram illustrates the signaling pathway of Tyramide Signal Amplification:

TSA Signaling Pathway

Quantitative Data

Technical Specifications of this compound

The following table summarizes the key optical and physical properties of this compound.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~648-651 nm | |

| Emission Maximum (λem) | ~665-667 nm | |

| Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | |

| Recommended Laser Line | 633 nm or 647 nm | |

| Molecular Weight | ~775.97 g/mol | |

| Solubility | Soluble in DMSO | |

| Purity | ≥95% (HPLC) |

Signal Enhancement and Sensitivity

Tyramide Signal Amplification with Cy5 Tyramide offers a significant increase in signal intensity compared to conventional immunofluorescence methods.

| Parameter | Observation | Reference |

| Signal Amplification | Up to 100-fold increase compared to conventional methods. | |

| TSA Plus vs. Regular TSA | 10 to 20 times higher sensitivity with "TSA Plus" formulations. | |

| Primary Antibody Reduction | Allows for a 10- to 5000-fold reduction in primary antibody concentration. | |

| Signal-to-Noise Ratio | Increased signal-to-background ratio. |

Photostability of Cyanine Dyes

The photostability of the fluorophore is a critical factor in fluorescence microscopy, especially for long-term imaging or high-intensity illumination. While Cy5 is a widely used far-red dye, it is known to be susceptible to photobleaching. However, advancements in dye chemistry and the use of photostabilizing agents can enhance its performance.

| Dye | Relative Photostability | Notes | Reference |

| Cy5 | Moderate | Susceptible to photobleaching, especially in the absence of photostabilizing agents. | |

| Alexa Fluor 647 | High | Often used as a more photostable alternative to Cy5. | |

| DyLight 647 | High | Another photostable alternative to Cy5. | |

| Cy5 with COT | Significantly Enhanced | Direct conjugation with cyclooctatetraene (COT) dramatically improves photostability. |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the use of this compound in immunofluorescence/immunohistochemistry and in situ hybridization.

Immunofluorescence (IF) / Immunohistochemistry (IHC) Protocol

This protocol outlines the general steps for using Cy5 Tyramide for IF/IHC on cells or tissue sections. Optimization of antibody concentrations, incubation times, and tyramide concentration is recommended for each specific application.

Reagent Preparation:

-

Tyramide Stock Solution (100x): Dissolve the lyophilized Cy5 Tyramide in high-quality, anhydrous DMSO to a concentration of 1-5 mM. Store in small aliquots at -20°C, protected from light.

-

Wash Buffer: Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with 0.1% Tween-20 (PBST/TBST).

-

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody in wash buffer.

-

Peroxidase Quenching Buffer: 0.3-3% Hydrogen Peroxide (H₂O₂) in PBS. The concentration and incubation time should be optimized to avoid damaging the epitope.

-

Tyramide Working Solution (1x): Prepare fresh before use. Dilute the 100x Cy5 Tyramide stock solution 1:100 in amplification buffer containing 0.0015% H₂O₂.

Experimental Workflow:

Immunofluorescence/Immunohistochemistry Workflow with TSA

Detailed Steps:

-

Sample Preparation:

-

For paraffin-embedded tissues, deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform antigen retrieval using heat-induced (e.g., citrate or EDTA buffer) or enzymatic methods as required for the specific primary antibody.

-

-

Endogenous Peroxidase Quenching: Incubate samples in Peroxidase Quenching Buffer for 10-30 minutes at room temperature to block endogenous peroxidase activity.

-

Blocking: Incubate with Blocking Buffer for at least 1 hour at room temperature to minimize non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in Blocking Buffer according to the manufacturer's recommendations or previously optimized concentrations. Incubation is typically performed for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the samples three times with wash buffer for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1-2 hours at room temperature.

-

Washing: Repeat the washing step as in step 5.

-

Tyramide Signal Amplification: Incubate the samples with the freshly prepared Cy5 Tyramide Working Solution for 5-10 minutes at room temperature, protected from light.

-

Washing: Wash the samples three times with wash buffer for 5-10 minutes each.

-

Counterstaining and Mounting:

-

If desired, counterstain the nuclei with a suitable dye such as DAPI.

-

Mount the coverslip using an appropriate mounting medium.

-

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

In Situ Hybridization (ISH) Protocol

This protocol provides a general framework for using Cy5 Tyramide for the detection of nucleic acid sequences in ISH. Probe design, hybridization conditions, and stringency washes are critical for the success of ISH and should be optimized accordingly.

Reagent Preparation:

-

Reagents are similar to the IF/IHC protocol, with the addition of hybridization and stringency wash buffers.

-

Hybridization Buffer: Typically contains formamide, SSC, dextran sulfate, and blocking reagents. The specific composition will depend on the probe and target.

-

Stringency Wash Buffers: Various concentrations of SSC and formamide are used to remove non-specifically bound probes.

Experimental Workflow:

In Situ Hybridization Workflow with TSA

Detailed Steps:

-

Sample Preparation: Prepare tissue sections or cells, including fixation and permeabilization steps to ensure probe accessibility.

-

Hybridization: Apply the hapten-labeled (e.g., biotin, DIG) nucleic acid probe in hybridization buffer and incubate at the appropriate temperature for several hours to overnight to allow for hybridization to the target sequence.

-

Stringency Washes: Perform a series of washes with increasing stringency (lower salt concentration, higher temperature) to remove non-specifically bound probe.

-

Blocking: Incubate with a blocking solution to prevent non-specific binding of the detection reagents.

-

HRP Conjugate Incubation: Incubate with an HRP-conjugated antibody or streptavidin that specifically binds to the hapten on the probe (e.g., anti-DIG-HRP, Streptavidin-HRP).

-

Washing: Wash the samples to remove unbound HRP conjugate.

-

Tyramide Signal Amplification: Incubate with the freshly prepared Cy5 Tyramide Working Solution for 5-10 minutes at room temperature, protected from light.

-

Washing: Wash thoroughly to remove excess tyramide reagent.

-

Counterstaining and Mounting: Counterstain and mount the samples as described in the IF/IHC protocol.

-

Imaging: Visualize the signal using a fluorescence microscope with the appropriate filter sets for Cy5.

Troubleshooting and Considerations

-

High Background: This can be caused by insufficient blocking, endogenous peroxidase activity, or excessively high concentrations of primary or secondary antibodies. Ensure thorough peroxidase quenching and optimize antibody dilutions.

-

Weak or No Signal: This may result from low target abundance, inappropriate antigen retrieval, inactive HRP, or suboptimal hybridization conditions. Verify the activity of the HRP conjugate and optimize the protocol steps preceding TSA.

-

Multiplexing: When performing multiplex immunofluorescence with TSA, it is crucial to perform a peroxidase quenching step after each round of tyramide deposition to inactivate the HRP from the previous cycle and prevent cross-reactivity.

-

Photostability: To minimize photobleaching of Cy5, use an antifade mounting medium, limit exposure to excitation light, and use the lowest laser power necessary for imaging.

Conclusion

This compound, in conjunction with Tyramide Signal Amplification, is a highly effective tool for the sensitive detection of low-abundance biomolecules in a variety of research applications. Its ability to significantly amplify fluorescent signals provides researchers with a robust method to visualize targets that are otherwise difficult to detect. By following the detailed protocols and considering the key parameters outlined in this guide, scientists and drug development professionals can successfully integrate Cy5 Tyramide-based TSA into their workflows to achieve high-quality, reproducible results.

References

Cyanine 5 Tyramide in Signal Amplification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Cyanine 5 (Cy5) Tyramide in Tyramide Signal Amplification (TSA), a powerful technique for enhancing signal intensity in various molecular detection assays. This guide provides a comprehensive overview of the underlying mechanism, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the workflow and relevant signaling pathways.

Core Principle of Tyramide Signal Amplification (TSA)

Tyramide Signal Amplification, also known as Catalyzed Reporter Deposition (CARD), is an enzyme-mediated detection method that significantly enhances the sensitivity of techniques like immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH).[1][2] The core of the TSA technology lies in the catalytic activity of horseradish peroxidase (HRP). In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP activates a labeled tyramide substrate.[2][3]

This activation converts the tyramide into a highly reactive, short-lived radical.[2] This radical then covalently binds to electron-rich regions of proteins, such as tyrosine residues, in the immediate vicinity of the HRP enzyme. This rapid and localized deposition of multiple labeled tyramide molecules at the site of the target results in a substantial amplification of the signal.

Cyanine 5 (Cy5) tyramide is a derivative of tyramine conjugated to the Cy5 fluorophore. Cy5 is a far-red fluorescent dye, which is advantageous as it minimizes interference from autofluorescence often present in biological tissues. When used in TSA, Cy5 tyramide is deposited at the target site, leading to a highly concentrated and localized fluorescent signal that can be detected with standard fluorescence microscopy.

The key advantages of using Cy5-TSA include:

-

Enhanced Sensitivity: TSA can increase the detection sensitivity by up to 1000-fold compared to conventional methods, enabling the visualization of low-abundance targets.

-

Reduced Primary Antibody Consumption: Due to the significant signal amplification, the concentration of the primary antibody can be drastically reduced, often by a factor of 2 to 50-fold, and in some cases, even more. This not only saves costs but also reduces potential non-specific background staining.

-

Improved Signal-to-Noise Ratio: The amplification of the specific signal allows for clearer detection against any background noise.

-

High Resolution: The enzymatic reaction is rapid and the reactive tyramide radicals have a short diffusion radius, resulting in a sharp and well-defined signal deposition that preserves the spatial resolution of the target.

Quantitative Data on TSA Performance

The following tables summarize the quantitative benefits of employing Tyramide Signal Amplification in molecular detection assays.

| Parameter | Fold Increase/Decrease | Application | Reference |

| Signal Sensitivity | Up to 100-fold | ICC, IHC, FISH | |

| Up to 1000-fold | IHC, ICC | ||

| Primary Antibody Concentration | 2 to 50-fold reduction | Immunohistochemistry | |

| 5 to 50-fold reduction | Immunocytochemistry | ||

| Up to 1000-fold reduction | Immunohistochemistry |

Table 1: Quantitative improvements observed with Tyramide Signal Amplification.

Experimental Protocols

Below are detailed methodologies for performing Immunohistochemistry (IHC) and in situ Hybridization (ISH) using Cyanine 5 Tyramide Signal Amplification.

Cyanine 5-TSA Immunohistochemistry (IHC) Protocol

This protocol is a general guideline for fluorescent IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is crucial for specific targets and tissues.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene and graded ethanol series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)

-

Wash Buffer (e.g., 1X Tris Buffered Saline with 0.05% Tween® 20 - TBST)

-

Endogenous Peroxidase Quenching Solution (e.g., 3% Hydrogen Peroxide in methanol or PBS)

-

Blocking Buffer (e.g., 10% Normal Goat Serum in TBST)

-

Primary Antibody (diluted in Blocking Buffer)

-

HRP-conjugated Secondary Antibody (specific to the primary antibody host species)

-

This compound Reagent

-

Amplification Diluent

-

DAPI nuclear counterstain

-

Antifade Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer. Common methods include a pressure cooker, steamer, or water bath (e.g., 95-100°C for 20-30 minutes).

-

Allow slides to cool to room temperature (approximately 20-30 minutes).

-

Rinse slides with deionized water and then with Wash Buffer.

-

-

Endogenous Peroxidase Quenching:

-

Incubate slides in Endogenous Peroxidase Quenching Solution for 10-15 minutes at room temperature.

-

Rinse thoroughly with Wash Buffer (3 x 5 minutes).

-

-

Blocking:

-

Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer. Note that the optimal concentration for TSA is typically significantly lower than for conventional IHC.

-

Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with Wash Buffer (3 x 5 minutes).

-

Incubate sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.

-

-

This compound Signal Amplification:

-

Rinse slides with Wash Buffer (3 x 5 minutes).

-

Prepare the Cy5 tyramide working solution by diluting the Cy5 tyramide reagent in the amplification diluent (typically a 1:50 to 1:100 dilution, but should be optimized).

-

Incubate sections with the Cy5 tyramide working solution for 5-10 minutes at room temperature, protected from light.

-

Rinse slides with Wash Buffer (3 x 5 minutes).

-

-

Counterstaining and Mounting:

-

Incubate sections with DAPI solution for 5 minutes to stain the nuclei.

-

Rinse briefly with Wash Buffer.

-

Mount coverslips using an antifade mounting medium.

-

-

Visualization:

-

Image the slides using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm) and DAPI (Excitation/Emission: ~360/460 nm).

-

Cyanine 5-TSA in situ Hybridization (ISH) Protocol

This protocol provides a general framework for detecting RNA targets in whole-mount embryos or tissue sections. Probe design, hybridization temperature, and wash stringency are critical parameters that require optimization.

Materials:

-

Fixed and permeabilized tissue or embryos

-

Hybridization Buffer

-

Hapten-labeled (e.g., DIG or Biotin) antisense RNA probe

-

Stringent Wash Buffers (e.g., SSC-based buffers)

-

Blocking Buffer (e.g., 1% Blocking Reagent in maleic acid buffer with Tween 20 - MABT)

-

Anti-hapten antibody conjugated to HRP (e.g., Anti-DIG-HRP or Streptavidin-HRP)

-

This compound Reagent

-

Amplification Diluent

-

Nuclear counterstain (optional)

-

Mounting Medium

Procedure:

-

Prehybridization:

-

Wash the samples with an appropriate buffer (e.g., PBST).

-

Incubate the samples in pre-warmed Hybridization Buffer for at least 1-2 hours at the hybridization temperature (e.g., 65°C).

-

-

Hybridization:

-

Denature the hapten-labeled RNA probe by heating (e.g., 80°C for 5 minutes).

-

Add the denatured probe to fresh, pre-warmed Hybridization Buffer at the desired concentration.

-

Incubate the samples with the probe solution overnight at the hybridization temperature.

-

-

Post-Hybridization Washes:

-

Perform a series of stringent washes to remove unbound probe. This typically involves washes with decreasing concentrations of SSC and increasing temperature.

-

-

Immunodetection:

-

Wash the samples with a suitable buffer like MABT.

-

Block non-specific binding by incubating in Blocking Buffer for 1-2 hours at room temperature.

-

Incubate the samples with the anti-hapten-HRP conjugate (e.g., Anti-DIG-HRP), diluted in Blocking Buffer, overnight at 4°C.

-

-

This compound Signal Amplification:

-

Wash the samples extensively with MABT (e.g., 5-6 times over several hours).

-

Prepare the Cy5 tyramide working solution by diluting the Cy5 tyramide reagent in the amplification diluent.

-

Incubate the samples with the Cy5 tyramide working solution for 30-60 minutes at room temperature in the dark.

-

Stop the reaction by washing thoroughly with MABT or a similar buffer.

-

-

Mounting and Visualization:

-

If desired, perform a nuclear counterstain.

-

Wash the samples and mount them for microscopy.

-

Image using a fluorescence or confocal microscope with the appropriate filter set for Cy5.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the Cy5-TSA workflow and a simplified representation of a relevant signaling pathway often investigated using this technology.

References

HRP-Catalyzed Tyramide Deposition: A Technical Guide to the Mechanism and Application of Tyramide Signal Amplification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a powerful enzymatic detection method that significantly enhances signal intensity in various immunoassays. This technique leverages the catalytic activity of horseradish peroxidase (HRP) to covalently deposit labeled tyramide molecules in close proximity to a target of interest. The result is a substantial increase in localized reporter concentration, enabling the detection of low-abundance targets that are often undetectable by conventional methods. This technical guide provides an in-depth exploration of the core mechanism of HRP-catalyzed tyramide deposition, detailed experimental protocols for its application in immunohistochemistry (IHC) and in situ hybridization (ISH), and a summary of quantitative data to aid in experimental design and optimization.

The Core Mechanism of HRP-Catalyzed Tyramide Deposition

The fundamental principle of tyramide signal amplification lies in an enzyme-mediated deposition process.[1] The key components of this system are horseradish peroxidase (HRP), a labeled tyramide substrate, and hydrogen peroxide (H₂O₂).[2] The process unfolds in a series of steps:

-

Enzyme Localization: An HRP-conjugated secondary antibody or streptavidin binds to a primary antibody or biotinylated probe, respectively, which in turn is specifically bound to the target antigen or nucleic acid sequence. This localizes the HRP enzyme to the site of interest.[3]

-

HRP Catalytic Cycle: In the presence of hydrogen peroxide, the heme-containing HRP enzyme is activated. H₂O₂ oxidizes the heme group in a two-electron oxidation reaction, forming a highly reactive enzyme intermediate known as Compound I.[4]

-

Tyramide Oxidation: The labeled tyramide, a phenolic compound, acts as a reducing substrate for the activated HRP.[1] HRP catalyzes the oxidation of the tyramide, converting it into a short-lived, highly reactive tyramide radical.

-

Covalent Deposition: This highly reactive tyramide radical then covalently binds to electron-rich amino acid residues, primarily tyrosine and tryptophan, on proteins in the immediate vicinity of the HRP enzyme. This rapid and localized deposition ensures that the signal amplification is spatially precise.

-

Signal Amplification: A single HRP molecule can catalyze the conversion of multiple tyramide molecules, leading to the deposition of a large number of labels (e.g., fluorophores, haptens) at the target site. This enzymatic amplification results in a significant increase in signal intensity compared to conventional detection methods.

The tyramide can be labeled with a variety of molecules, including fluorophores for direct detection or haptens like biotin, which can then be detected in a subsequent step with labeled streptavidin.

Quantitative Data

The efficiency of HRP-catalyzed tyramide deposition translates into significant improvements in assay sensitivity. The following tables summarize key quantitative parameters associated with this technique.

| Parameter | Value | References |

| Signal Amplification Factor | Up to 100-fold | |

| 10-100 times more sensitive than ABC method | ||

| Primary Antibody Reduction | 10-100 times less primary antibody required | |

| Exposure Time Reduction (Imaging) | Up to 10-fold |

Table 1: Performance Metrics of Tyramide Signal Amplification

| Inhibitor | Concentration | Inhibition of HRP Activity | Reference |

| Phenylhydrazine | 0.05 mM | Moderate (~40% reduction) | |

| Glucose Oxidase | 1 unit/ml | Moderate (~40% reduction) | |

| Sodium Azide (NaN₃) | 1 mM | Significant (~60% reduction) | |

| Hydrogen Peroxide (H₂O₂) | 3% | Significant (~60% reduction) | |

| Hydrochloric Acid (HCl) | 0.02 N | Potent (~80% reduction) |

Table 2: Efficacy of Peroxidase Inhibitors in TSA

Experimental Protocols

The following are detailed methodologies for implementing HRP-catalyzed tyramide deposition in immunohistochemistry (IHC) and fluorescence in situ hybridization (FISH).

Tyramide Signal Amplification for Immunohistochemistry (IHC)

This protocol is adapted for fluorescent detection on paraffin-embedded tissue sections.

Materials:

-

Xylene

-

Ethanol (100% and 95%)

-

Deionized water (dH₂O)

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

3% Hydrogen Peroxide in PBS

-

Wash Buffer (e.g., 1X TBST: Tris-Buffered Saline with 0.1% Tween® 20)

-

Blocking Buffer (e.g., 2% BSA, 3% goat serum in PBST)

-

Primary antibody

-

HRP-conjugated secondary antibody

-

Fluorophore-conjugated tyramide

-

Amplification Buffer (containing 0.003% H₂O₂)

-

Stop Solution (e.g., 1 mM Sodium Azide in PBT)

-

DAPI counterstain

-

Antifade mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in three washes of xylene for 5 minutes each.

-

Incubate slides in two washes of 100% ethanol for 5 minutes each.

-

Incubate slides in two washes of 95% ethanol for 5 minutes each.

-

Rinse slides in dH₂O for 5 minutes.

-

-

Antigen Retrieval:

-

Submerge slides in antigen retrieval buffer and heat to a sub-boiling temperature for 10-20 minutes.

-

Cool slides to room temperature for 30 minutes.

-

-

Endogenous Peroxidase Quenching:

-

Incubate sections in 3% H₂O₂ for 15 minutes at room temperature.

-

Wash sections three times with wash buffer for 5 minutes each.

-

-

Blocking:

-

Incubate sections in blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in antibody diluent to its optimal concentration (titration is recommended).

-

Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash sections three times with wash buffer for 5 minutes each.

-

Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Tyramide Signal Amplification:

-

Wash sections three times with wash buffer for 5 minutes each.

-

Prepare the tyramide working solution by diluting the fluorophore-conjugated tyramide in the amplification buffer.

-

Incubate sections with the tyramide working solution for 5-15 minutes at room temperature, protected from light.

-

Stop the reaction by incubating the sections in the stop solution for 10 minutes at room temperature.

-

-

Counterstaining and Mounting:

-

Wash sections three times with wash buffer for 5 minutes each.

-

Incubate with DAPI for 5 minutes.

-

Wash sections with PBS.

-

Mount coverslips with antifade mounting medium.

-

Tyramide Signal Amplification for Fluorescence In Situ Hybridization (FISH)

This protocol outlines the general steps for TSA-FISH on cell preparations.

Materials:

-

Hybridization buffer

-

Hapten-labeled DNA/RNA probe

-

Wash buffers (e.g., 50% formamide/2X SSC, 0.1X SSC, TNT Buffer)

-

Blocking reagent

-

Streptavidin-HRP conjugate

-

Biotin-tyramide

-

Amplification diluent

-

Fluorochrome-conjugated streptavidin

-

DAPI counterstain

-

Antifade mounting medium

Procedure:

-

Probe Hybridization:

-

Perform in situ hybridization with the hapten-labeled probe according to standard protocols.

-

-

Post-Hybridization Washes:

-

Wash slides in 50% formamide/2X SSC at 45°C.

-

Wash slides in 0.1X SSC at 60°C.

-

Wash slides in TNT Buffer.

-

-

Blocking:

-

Incubate slides with blocking reagent for 30 minutes at room temperature.

-

-

HRP Conjugate Incubation:

-

Incubate slides with streptavidin-HRP (for biotin-labeled probes) diluted in blocking solution for 30 minutes at room temperature.

-

-

Tyramide Deposition:

-

Wash slides three times with TNT Buffer.

-

Prepare the tyramide working solution by diluting biotin-tyramide in the amplification diluent (e.g., 1:50).

-

Incubate slides with the tyramide working solution for 5 minutes at room temperature.

-

-

Detection of Deposited Tyramide:

-

Wash slides three times with TNT Buffer.

-

Incubate slides with fluorochrome-conjugated streptavidin for 45 minutes at 37°C to detect the deposited biotin-tyramide.

-

-

Counterstaining and Mounting:

-

Wash slides three times with TNT Buffer.

-

Counterstain with DAPI.

-

Dehydrate through an ethanol series and air dry.

-

Mount with antifade mounting medium.

-

Visualizations

Signaling Pathway Diagram

Caption: HRP-catalyzed tyramide deposition mechanism.

Experimental Workflow Diagram

Caption: A typical experimental workflow for TSA in IHC.

Conclusion

HRP-catalyzed tyramide deposition is a robust and highly sensitive technique that has become an indispensable tool for the detection of low-abundance molecular targets. By understanding the core mechanism, leveraging detailed experimental protocols, and considering the quantitative aspects of signal amplification, researchers can significantly enhance the sensitivity and quality of their results in applications such as IHC and ISH. The ability to generate a strong, localized signal provides greater confidence in the visualization and quantification of proteins and nucleic acids, thereby advancing research and development in numerous scientific and clinical fields.

References

- 1. IHC Protocol – IF detections (TSA) Atlas Antibodies [atlasantibodies.com]

- 2. Tyramide Signal Amplification for DNA and mRNA In Situ Hybridization | Springer Nature Experiments [experiments.springernature.com]

- 3. Tyramide signal amplification for analysis of kinase activity by intracellular flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Cyanine 5 Tyramide for Advanced Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine 5 (Cy5) Tyramide, a powerful tool for enhancing signal intensity in various molecular detection techniques. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively implement this technology in their workflows. The following sections detail the spectral properties of Cy5 tyramide, the mechanism of Tyramide Signal Amplification (TSA), and detailed experimental protocols for its application.

Core Principles: Understanding Cyanine 5 Tyramide and Tyramide Signal Amplification

This compound is a fluorescent reagent that is utilized in a highly sensitive detection method known as Tyramide Signal Amplification (TSA) or Catalyzed Reporter Deposition (CARD).[1] This technique is widely employed in applications such as immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH), including fluorescence in situ hybridization (FISH).[2] The core advantage of TSA lies in its ability to significantly amplify the signal of low-abundance targets, reportedly by up to 100-fold compared to conventional methods.[1][3]

The amplification process is enzymatic, driven by horseradish peroxidase (HRP). In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of the fluorophore-labeled tyramide into a highly reactive, short-lived radical. This activated tyramide then covalently binds to electron-rich regions of proteins, primarily tyrosine residues, in the immediate vicinity of the HRP enzyme. This localized deposition of numerous fluorophores results in a substantial increase in the fluorescent signal at the target site.

A key benefit of this covalent labeling is the stability of the signal and the ability to perform multiplexed assays. After the tyramide deposition, the primary and secondary antibodies can be stripped away, allowing for subsequent rounds of staining for different targets within the same sample without fear of antibody cross-reactivity.

Quantitative Data: Spectral Properties of this compound

The successful implementation of Cy5 Tyramide in fluorescence microscopy hinges on understanding its spectral characteristics. This allows for the proper selection of excitation sources and emission filters to maximize signal detection while minimizing crosstalk with other fluorophores in multiplexing experiments.

| Parameter | Value | Reference |

| Excitation Maximum (λabs) | ~650-651 nm | |

| Emission Maximum (λem) | ~665-669 nm | |

| Extinction Coefficient (ε) | 250,000 M⁻¹cm⁻¹ | |

| Emission Color | Red / Far-Red | |

| Recommended Laser Line | 647 nm |

Signaling Pathway and Experimental Workflow

To visually represent the underlying processes of TSA and its application in a typical experimental setup, the following diagrams have been generated using the DOT language.

Tyramide Signal Amplification (TSA) Signaling Pathway

Caption: The enzymatic cascade of Tyramide Signal Amplification (TSA).

General Experimental Workflow for Cy5 Tyramide Staining

Caption: A generalized workflow for immunofluorescence using Cy5 tyramide.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. It is crucial to note that optimal concentrations for antibodies and tyramide, as well as incubation times, should be empirically determined for each specific experimental system.

Preparation of Reagents

-

Cy5 Tyramide Stock Solution:

-

Reconstitute the lyophilized Cy5 tyramide powder in anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-5 mM).

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. The stock solution is typically stable for at least one month at -20°C or six months at -80°C.

-

-

Tyramide Working Solution:

-

Immediately before use, dilute the Cy5 Tyramide stock solution in an appropriate amplification buffer to the desired final concentration. A common starting dilution is 1:50.

-

The amplification buffer should contain a low concentration of hydrogen peroxide, typically around 0.0015% to 0.003%.

-

Immunohistochemistry (IHC) Protocol for Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

-

Deparaffinization and Rehydration:

-

Incubate slides in three washes of xylene for 5 minutes each.

-

Incubate slides in two washes of 100% ethanol for 10 minutes each.

-

Incubate slides in two washes of 95% ethanol for 10 minutes each.

-

Wash slides twice in deionized water for 5 minutes each.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heating to a sub-boiling temperature for 10-20 minutes.

-

Allow slides to cool to room temperature for at least 30 minutes.

-

-

Quenching of Endogenous Peroxidase:

-

Incubate sections in a 3% hydrogen peroxide solution for 10-15 minutes at room temperature to block endogenous peroxidase activity.

-

Wash sections in phosphate-buffered saline (PBS) or Tris-buffered saline with Tween 20 (TBST) three times for 5 minutes each.

-

-

Blocking:

-

Incubate sections with a blocking buffer (e.g., 10% normal goat serum in PBS) for at least 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in the blocking buffer to its optimal concentration. Due to the signal amplification, the primary antibody concentration is often significantly lower (10 to 100-fold) than in conventional protocols.

-

Incubate sections with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash sections three times for 5 minutes each in TBST.

-

Incubate sections with an HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature, protected from light.

-

-

Tyramide Signal Amplification:

-

Wash sections three times for 5 minutes each in TBST.

-

Apply the freshly prepared Cy5 Tyramide working solution to the sections and incubate for 5-10 minutes at room temperature, protected from light.

-

-

Final Washes and Counterstaining:

-

Wash sections three times for 5 minutes each in TBST.

-

If desired, counterstain the nuclei with a DNA stain such as DAPI.

-

Wash briefly in PBS.

-

-

Mounting:

-

Mount coverslips using an appropriate anti-fade mounting medium.

-

Multiplexed Staining Protocol

For detecting multiple targets in the same sample, the following steps can be inserted after the final washes of the initial TSA reaction:

-

Antibody Stripping:

-

To remove the primary and secondary antibody complex from the first round of staining, incubate the slides in a stripping buffer (e.g., 10 mM sodium citrate, pH 6.0) and heat in a microwave to a boil, followed by maintaining a sub-boiling temperature for 10 minutes.

-

Allow the slides to cool to room temperature.

-

-

Next Staining Round:

-

Proceed with the next round of staining, starting from the blocking step (Step 4 of the IHC protocol), using a different primary antibody and a tyramide conjugated to a different fluorophore.

-

By following these detailed guidelines and optimizing the protocols for specific experimental needs, researchers can harness the power of this compound to achieve highly sensitive and specific detection of their targets of interest.

References

Unlocking Ultrasensitive Biomarker Detection: The Advantages of Cyanine 5 Tyramide Signal Amplification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of understanding complex biological systems and developing novel therapeutics, the ability to accurately detect and quantify low-abundance biomarkers is paramount. Traditional immunofluorescence (IF) and immunohistochemistry (IHC) techniques often fall short in sensitivity, leaving critical molecular interactions undetected. Tyramide Signal Amplification (TSA), a powerful enzymatic detection method, has emerged as a transformative technology to overcome these limitations. This guide delves into the core principles and significant advantages of using Cyanine 5 (Cy5) tyramide for signal enhancement, providing a comprehensive resource for its implementation in your research.

The Core Principle: Catalyzed Reporter Deposition

Tyramide Signal Amplification, also known as Catalyzed Reporter Deposition (CARD), is an enzyme-mediated detection method that dramatically enhances signal intensity in immunodetection assays.[1][2] The process utilizes the catalytic activity of horseradish peroxidase (HRP), which is typically conjugated to a secondary antibody that binds to a primary antibody targeting the protein of interest.[1][3][4]

The key steps are as follows:

-

Binding: A primary antibody recognizes the target antigen. An HRP-conjugated secondary antibody then binds to the primary antibody.

-

Activation: In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of the fluorophore-labeled tyramide substrate (in this case, Cy5-tyramide) into a highly reactive, short-lived radical intermediate.

-

Covalent Deposition: This activated tyramide radical covalently binds to electron-rich moieties, primarily tyrosine residues, on proteins in close proximity to the HRP enzyme.

-

Signal Amplification: A single HRP enzyme can catalyze the deposition of numerous Cy5-tyramide molecules, leading to a substantial localized accumulation of fluorophores at the site of the target antigen. This results in a significant amplification of the fluorescent signal.

The Cyanine 5 Advantage: Superior Photophysical Properties

Cyanine 5 (Cy5) is a far-red fluorescent dye that offers several distinct advantages when coupled with tyramide for signal amplification:

-

Reduced Autofluorescence: Biological tissues often exhibit significant autofluorescence in the green and yellow regions of the spectrum. Cy5, with its excitation and emission maxima in the far-red spectrum (approximately 650 nm and 670 nm, respectively), allows for detection in a spectral window where autofluorescence is minimal, leading to a higher signal-to-noise ratio.

-

Photostability: While all fluorophores are susceptible to photobleaching, Cy5 offers reasonable photostability, which is crucial for high-resolution imaging and repeated acquisitions. However, for experiments requiring very long exposure times, the use of antifade mounting media is recommended.

-

Multiplexing Compatibility: The distinct spectral properties of Cy5 make it an excellent choice for multiplexing experiments, where multiple targets are detected simultaneously. It can be readily combined with other fluorophores with minimal spectral overlap.

Key Advantages of Cy5 Tyramide Signal Amplification

The utilization of Cy5 tyramide for signal enhancement provides a multitude of benefits for researchers across various disciplines.

Unprecedented Sensitivity for Low-Abundance Target Detection

The most significant advantage of TSA is its remarkable ability to increase detection sensitivity by up to 100-fold compared to conventional methods. This amplification enables the visualization and quantification of low-abundance proteins that are often undetectable with standard IF or IHC techniques. This is particularly crucial in fields such as oncology, neuroscience, and immunology, where subtle changes in protein expression can have profound biological implications.

Conservation of Precious Reagents

The high sensitivity of TSA allows for the use of significantly lower concentrations of primary antibodies, often at dilutions 10 to 20 times greater than those used in conventional protocols. This not only reduces experimental costs but also conserves valuable and often limited primary antibody stocks.

Enhanced Spatial Resolution

The deposition of activated tyramide radicals is a highly localized event, occurring only in the immediate vicinity of the HRP enzyme. This ensures that the resulting fluorescent signal is precisely localized to the target antigen, providing high-resolution images that accurately reflect the subcellular distribution of the protein of interest.

Simplified Multiplexing Protocols

TSA facilitates multiplexed IHC experiments by allowing the sequential detection of multiple antigens using primary antibodies raised in the same species. After the first round of detection with a Cy5-tyramide, the primary and secondary antibodies can be stripped away without affecting the covalently bound fluorophore. This eliminates the concern of antibody cross-reactivity that plagues traditional multiplexing approaches.

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative advantages of using Cy5 Tyramide Signal Amplification compared to conventional immunofluorescence.

| Feature | Conventional Immunofluorescence | Cy5 Tyramide Signal Amplification (TSA) |

| Signal Amplification | None | Up to 100-fold |

| Sensitivity | Lower; often insufficient for low-abundance targets | High; enables detection of rare targets |

| Primary Antibody Concentration | Standard concentration required | Significantly reduced (10-20x less) |

| Spatial Resolution | Good | Excellent; highly localized signal |

| Multiplexing | Limited by antibody species availability | Simplified; allows use of same-species primary antibodies |

| Signal-to-Noise Ratio | Can be low due to autofluorescence | High, especially with far-red Cy5 dye |

Experimental Protocols

A generalized protocol for performing Cy5 Tyramide Signal Amplification in immunohistochemistry is provided below. It is crucial to optimize incubation times and reagent concentrations for each specific antibody and tissue type.

I. Deparaffinization and Rehydration

-

Incubate slides in three washes of xylene for 5 minutes each.

-

Incubate sections in two washes of 100% ethanol for 10 minutes each.

-

Incubate sections in two washes of 95% ethanol for 10 minutes each.

-

Wash sections twice in deionized water for 5 minutes each.

II. Antigen Retrieval

-

Perform heat-induced epitope retrieval using a suitable buffer (e.g., 10 mM Sodium Citrate, pH 6.0). The optimal method should be determined for each primary antibody.

III. Peroxidase Quenching

-

Incubate sections in 3% hydrogen peroxide for 15 minutes at room temperature to block endogenous peroxidase activity.

-

Wash slides three times in PBS for 5 minutes each.

IV. Blocking and Antibody Incubation

-

Block non-specific binding by incubating sections in a blocking buffer (e.g., PBS with 1% BSA and 0.3% Triton X-100) for at least 1 hour at room temperature.

-

Incubate with the primary antibody, diluted in blocking buffer, overnight at 4°C in a humidified chamber.

-

Wash slides three times in PBS-T (PBS with 0.05% Tween 20) for 5 minutes each.

-

Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash slides three times in PBS-T for 5 minutes each.

V. Tyramide Signal Amplification

-

Prepare the Cy5 tyramide working solution according to the manufacturer's instructions. This typically involves diluting the stock solution in the provided amplification buffer containing hydrogen peroxide.

-

Incubate the sections with the Cy5 tyramide working solution for 5-10 minutes at room temperature, protected from light.

-

Wash slides thoroughly with PBS three times for 5 minutes each.

VI. Counterstaining and Mounting

-

Counterstain the nuclei with a suitable nuclear stain (e.g., DAPI).

-

Mount the coverslip using an antifade mounting medium.

-

Image using a fluorescence microscope with appropriate filters for Cy5 and the nuclear stain.

Visualizing the Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the core signaling pathway of Cy5 Tyramide Signal Amplification.

Caption: Experimental workflow for Cy5 Tyramide Signal Amplification.

Caption: Signaling pathway of Cy5 Tyramide Signal Amplification.

Conclusion

Cyanine 5 Tyramide Signal Amplification represents a significant leap forward in the sensitive detection of biomarkers. Its ability to dramatically amplify signals, conserve precious reagents, and simplify multiplexing workflows makes it an indispensable tool for researchers in both basic science and translational medicine. By leveraging the advantages of Cy5 in the far-red spectrum, scientists can achieve unparalleled clarity in their imaging, pushing the boundaries of our understanding of cellular function and disease pathogenesis.

References

Detecting the Undetectable: A Technical Guide to Cyanine 5 Tyramide for Low-Abundance Protein Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Cyanine 5 (Cy5) Tyramide for the detection of low-abundance proteins. Through a powerful technique known as Tyramide Signal Amplification (TSA), Cy5 Tyramide offers a significant leap in sensitivity over traditional immunodetection methods, enabling the visualization and quantification of proteins that were previously difficult or impossible to detect. This guide will delve into the core principles of TSA, provide detailed experimental protocols, present comparative data, and offer troubleshooting advice for researchers looking to integrate this technology into their workflows.

Introduction: The Challenge of Low-Abundance Proteins

In cellular and tissue analysis, many critical proteins, such as transcription factors, signaling intermediates, and certain biomarkers, are present at very low concentrations.[1][2] Traditional immunodetection methods like standard immunofluorescence (IF) and immunohistochemistry (IHC) often lack the sensitivity to generate a robust signal for these low-abundance targets, leading to ambiguous or false-negative results.[1] This limitation can be a significant bottleneck in basic research, diagnostics, and drug development. Tyramide Signal Amplification (TSA) has emerged as a powerful solution to this challenge.[3][4]

The Core Principle: Tyramide Signal Amplification (TSA)

TSA, also known as Catalyzed Reporter Deposition (CARD), is an enzyme-mediated detection method that dramatically amplifies immunofluorescent signals. The key components of this system are:

-

Horseradish Peroxidase (HRP): Typically conjugated to a secondary antibody that recognizes the primary antibody bound to the target protein.

-

Labeled Tyramide: A derivative of tyramine that is conjugated to a fluorophore, in this case, Cyanine 5.

-

Hydrogen Peroxide (H₂O₂): Provided at a low concentration to activate the HRP enzyme.

The mechanism of action unfolds in a localized and powerful manner. In the presence of H₂O₂, the HRP enzyme catalyzes the conversion of the Cy5-tyramide molecule into a highly reactive, short-lived radical. This activated tyramide radical then covalently binds to electron-rich amino acid residues, primarily tyrosine, on proteins in the immediate vicinity of the HRP enzyme. This rapid and localized deposition of a large number of fluorophores at the site of the target protein results in a substantial increase in signal intensity.

Figure 1. Mechanism of Cyanine 5 Tyramide Signal Amplification.

Advantages of this compound Signal Amplification

The use of Cy5 TSA offers several significant advantages over conventional immunodetection methods:

-

Greatly Enhanced Sensitivity: TSA can increase detection sensitivity by up to 100-fold or more, making it ideal for detecting low-abundance proteins.

-

Reduced Primary Antibody Consumption: Due to the signal amplification, significantly less primary antibody is required, which can lead to cost savings and reduced background from non-specific antibody binding.

-

Improved Spatial Resolution: The covalent deposition of the tyramide radicals ensures that the fluorescent signal is localized to the site of the target protein, providing high-resolution imaging.

-

Compatibility with Multiplexing: The covalent nature of the tyramide bond allows for sequential rounds of antibody staining and signal amplification on the same sample, a technique known as cyclic immunofluorescence (CycIF). After imaging, the antibodies can be stripped away, leaving the fluorescent signal, and the process can be repeated to detect another target.

-

Photostability of Cyanine 5: Cy5 is a far-red fluorescent dye, which helps to minimize interference from tissue autofluorescence that is more common in the green and yellow channels.

Quantitative Data: Signal Enhancement Comparison

The signal amplification achieved with Cy5 Tyramide is substantial when compared to traditional direct and indirect immunofluorescence techniques.

| Detection Method | Relative Sensitivity Increase | Key Features |

| Direct Immunofluorescence | Baseline | Primary antibody is directly conjugated to a fluorophore. |

| Indirect Immunofluorescence | Moderate | An unlabeled primary antibody is detected by a fluorophore-conjugated secondary antibody. |

| This compound Signal Amplification | ~35x to 100x greater than indirect IF | HRP-catalyzed deposition of multiple Cy5-tyramide molecules leads to significant signal enhancement. One study reported an ~88-fold increase over direct IF and a ~35-fold increase over indirect IF. |

Experimental Protocols

The following are detailed protocols for immunofluorescence (IF) and immunohistochemistry (IHC) using this compound. These should be considered as a starting point and may require optimization for specific antibodies and sample types.

General Experimental Workflow

Figure 2. General experimental workflow for Tyramide Signal Amplification.

Detailed Protocol for Immunohistochemistry (IHC) on FFPE Sections

This protocol is adapted from various sources and provides a comprehensive workflow.

A. Reagents and Solutions:

-

Xylene

-

Graded Ethanol series (100%, 95%, 70%)

-

Deionized water (dH₂O)

-

Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Wash Buffer (e.g., 1X TBST: Tris-Buffered Saline with 0.1% Tween-20)

-

Endogenous Peroxidase Quenching Buffer (e.g., 3% H₂O₂ in PBS)

-

Blocking Buffer (e.g., 2% BSA, 3% goat serum in Wash Buffer)

-

Primary Antibody Diluent (e.g., SignalStain® Antibody Diluent)

-

HRP-conjugated Secondary Antibody

-

This compound Reagent

-

Amplification Diluent

-

Stop Solution (e.g., 1 mM Sodium Azide in PBT)

-

Nuclear Counterstain (e.g., DAPI)

-

Antifade Mounting Medium

B. Protocol Steps:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene twice for 5 minutes each.

-

Incubate in 100% ethanol twice for 10 minutes each.

-

Incubate in 95% ethanol twice for 10 minutes each.

-

Wash in dH₂O twice for 5 minutes each.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) as required for your primary antibody. A common method is to heat slides in 10 mM Sodium Citrate buffer (pH 6.0) at a sub-boiling temperature for 10-20 minutes.

-

Allow slides to cool to room temperature for at least 30 minutes.

-

-

Endogenous Peroxidase Quenching:

-

Incubate sections in 3% H₂O₂ for 15 minutes at room temperature to block endogenous peroxidase activity.

-

Wash slides with Wash Buffer three times for 5 minutes each.

-

-

Blocking:

-

Incubate sections in Blocking Buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the primary antibody diluent. This concentration may be significantly lower than that used for standard IHC.

-

Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides with Wash Buffer three times for 5 minutes each.

-

Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Tyramide Signal Amplification:

-

Wash slides with Wash Buffer three times for 5 minutes each.

-

Prepare the this compound working solution by diluting the stock in the amplification buffer, often with the addition of H₂O₂ to a final concentration of ~0.0015-0.003%. Follow the specific kit manufacturer's instructions.

-

Apply the tyramide working solution to the sections and incubate for 5-15 minutes at room temperature, protected from light. The optimal time should be determined empirically.

-

Stop the reaction by incubating with a stop solution or by washing thoroughly with Wash Buffer.

-

-

Counterstaining and Mounting:

-

Wash slides with Wash Buffer three times for 5 minutes each.

-

Incubate with a nuclear counterstain like DAPI for 5 minutes.

-

Rinse with Wash Buffer.

-

Coverslip with an antifade mounting medium and store slides in the dark at 4°C until imaging.

-

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Signal | - Suboptimal primary antibody concentration.- Insufficient antigen retrieval.- Inactive HRP enzyme or tyramide reagent.- Short incubation time with tyramide solution. | - Optimize primary antibody titration.- Optimize antigen retrieval method (buffer, time, temperature).- Use fresh reagents.- Increase the tyramide incubation time. |

| High Background | - Incomplete quenching of endogenous peroxidases.- Non-specific antibody binding.- Tyramide incubation time is too long.- High concentration of primary or secondary antibody. | - Lengthen the peroxidase quenching step.- Optimize blocking buffer and incubation time.- Shorten the tyramide incubation time.- Decrease the concentration of primary and/or secondary antibodies. |

| Blurry Signal / Poor Resolution | - Diffusion of the tyramide radical due to overly long incubation. | - Shorten the incubation time with the tyramide working solution. |

| Signal Fading (Photobleaching) | - Excessive exposure to excitation light. | - Use an antifade mounting medium.- Minimize light exposure during handling and storage.- Use lower laser power and shorter exposure times during imaging. |

Conclusion

This compound, through the mechanism of Tyramide Signal Amplification, provides a robust and highly sensitive method for the detection of low-abundance proteins in a variety of applications, including IHC and IF. By significantly amplifying the fluorescent signal at the site of the target protein, this technology enables researchers to visualize and analyze proteins that are beyond the detection limits of conventional methods. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of Cy5 TSA in the laboratory, paving the way for new discoveries in cellular biology and disease pathology.

References

The Covalent Binding of Cyanine 5 Tyramide to Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the covalent binding mechanism of Cyanine 5 (Cy5) Tyramide to proteins, a cornerstone of Tyramide Signal Amplification (TSA) technology. This powerful method offers significant signal enhancement in various applications, including immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH), enabling the detection of low-abundance protein targets.

Core Mechanism: HRP-Catalyzed Covalent Deposition

The covalent attachment of Cy5 Tyramide to proteins is not a direct interaction but is mediated by the enzymatic activity of horseradish peroxidase (HRP). The process, also known as Catalyzed Reporter Deposition (CARD), can be summarized in the following key steps:

-

Target Recognition: A primary antibody specifically binds to the protein of interest within a cell or tissue sample.

-

Enzyme Localization: An HRP-conjugated secondary antibody recognizes and binds to the primary antibody, localizing the HRP enzyme to the target protein.

-

Tyramide Activation: In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of the Cy5-labeled tyramide substrate into a highly reactive, short-lived tyramide radical.[1][2][3]

-

Covalent Binding: This highly reactive Cy5 tyramide radical then covalently binds to electron-rich amino acid residues, primarily tyrosine, on proteins in the immediate vicinity of the HRP enzyme.[4][5] This rapid and localized reaction ensures that the fluorescent signal is deposited specifically at the site of the target protein.

The enzymatic turnover allows a single HRP molecule to activate multiple Cy5 tyramide molecules, leading to a substantial amplification of the fluorescent signal at the target site. This amplification can result in a 10 to 100-fold increase in detection sensitivity compared to conventional immunofluorescence methods.

Visualizing the Mechanism and Workflow

To better illustrate the underlying processes, the following diagrams outline the signaling pathway of tyramide activation and a typical experimental workflow for Cy5 tyramide labeling.

References

- 1. Tyramide signal amplification for analysis of kinase activity by intracellular flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyramide Signal Amplification with SuperBoost Kits | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Tyramide Signal Amplification [biosyn.com]

- 4. mIHC with Tyramide Signal Amplification Protocol | Cell Signaling Technology [cellsignal.com]

- 5. biotium.com [biotium.com]

Methodological & Application

Application Notes and Protocols for Cyanine 5 Tyramide Immunohistochemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Cyanine 5 (Cy5) Tyramide Signal Amplification (TSA) in immunohistochemistry (IHC). This powerful technique offers significant signal amplification, enabling the detection of low-abundance protein targets in various tissue samples. The following sections detail the underlying principles, a comprehensive experimental protocol, and key data for successful implementation.

Principle of Tyramide Signal Amplification (TSA)

Tyramide Signal Amplification is an enzyme-mediated detection method that enhances the signal intensity in IHC applications by up to 100-fold.[1][2] The technique relies on the catalytic activity of Horseradish Peroxidase (HRP) conjugated to a secondary antibody. In the presence of hydrogen peroxide (H₂O₂), HRP activates the fluorophore-conjugated tyramide substrate.[3][4][5] The activated tyramide then covalently binds to tyrosine residues on proteins in the immediate vicinity of the target antigen. This localized deposition of numerous fluorophores results in a substantial amplification of the fluorescent signal, allowing for the detection of proteins that are otherwise difficult to visualize with conventional immunofluorescence methods.

Signaling Pathway Diagram

References

Amplifying Immunofluorescence Signals: A Detailed Guide to Cyanine 5 Tyramide Staining

For researchers, scientists, and drug development professionals seeking to enhance the detection of low-abundance targets in immunofluorescence (IF), Tyramide Signal Amplification (TSA) with Cyanine 5 (Cy5) offers a powerful solution. This far-red fluorescent reagent significantly boosts signal intensity, enabling clearer visualization and more sensitive analysis. This document provides a comprehensive, step-by-step protocol for the application of Cy5 Tyramide in IF, complete with quantitative data, experimental workflows, and a detailed explanation of the underlying principles.

The core of the TSA technology lies in the enzymatic deposition of labeled tyramide molecules.[1][2][3][4] In this process, a horseradish peroxidase (HRP)-conjugated secondary antibody catalyzes the conversion of the Cy5-tyramide substrate into a highly reactive, oxidized radical.[1] This radical then covalently binds to tyrosine residues on proteins in close proximity to the target epitope, leading to a significant accumulation of fluorophores at the site of interest. This amplification method can increase signal intensity by up to 100-fold compared to conventional immunofluorescence techniques, allowing for a substantial reduction in the required concentration of the primary antibody.

Key Advantages of Cy5 Tyramide Signal Amplification:

-

Enhanced Sensitivity: Detect low-abundance proteins that are otherwise undetectable with standard IF methods.

-

Reduced Primary Antibody Consumption: The signal amplification allows for the use of more dilute primary antibody solutions, which can reduce costs and minimize non-specific background staining.

-

Improved Spatial Resolution: The enzymatic reaction is localized, resulting in a precise deposition of the fluorophore at the target site.

-

Multiplexing Capabilities: The use of spectrally distinct fluorophore-conjugated tyramides, like Cy5, facilitates multi-color imaging of different targets within the same sample.

Experimental Protocol: Step-by-Step Guide

This protocol provides a general framework for Cy5 Tyramide immunofluorescence. Optimization of incubation times, antibody concentrations, and tyramide reagent dilution may be necessary for specific targets and sample types.

I. Reagent Preparation

Proper preparation of all buffers and solutions is critical for successful staining.

| Reagent | Preparation | Storage |

| Phosphate-Buffered Saline (PBS), 10X | Commercially available or prepared using standard recipes. | Room Temperature |

| 1X PBS | Dilute 10X PBS 1:10 in distilled water. | 4°C |

| Permeabilization Buffer (0.1% - 0.3% Triton X-100 in PBS) | Add 1-3 mL of Triton X-100 to 1 L of 1X PBS. | 4°C |

| Blocking Buffer (e.g., 1% BSA or 5% Normal Goat Serum in PBS-T) | Dissolve 1g of Bovine Serum Albumin (BSA) or 5 mL of Normal Goat Serum in 100 mL of Permeabilization Buffer. Prepare fresh before use. | 4°C (short-term) |

| Hydrogen Peroxide (H₂O₂), 30% Stock | Commercially available. | 4°C, protected from light |

| Peroxidase Quenching Solution (0.3% - 3% H₂O₂ in PBS) | Dilute 30% H₂O₂ in 1X PBS. For example, for a 1% solution, add 100 µL of 30% H₂O₂ to 2.9 mL of PBS. Prepare fresh. | Use immediately |

| Cy5 Tyramide Stock Solution (100X) | Reconstitute lyophilized Cy5 Tyramide in DMSO as per the manufacturer's instructions (e.g., 150 µL for a 150-slide unit). | 2-8°C, protected from light, for up to 6 months |

| Amplification Buffer | Often provided with TSA kits. | As per manufacturer's instructions |

| Cy5 Tyramide Working Solution | Dilute the 100X Cy5 Tyramide stock solution 1:100 in Amplification Buffer containing 0.0015% H₂O₂ just before use. For example, add 5 µL of 100X Tyramide stock and 5 µL of 0.15% H₂O₂ to 500 µL of buffer. | Use immediately |

| Nuclear Counterstain (e.g., DAPI) | Dilute stock solution in PBS to the desired working concentration (e.g., 1:50,000 for DAPI). | 4°C, protected from light |

| Antifade Mounting Medium | Commercially available. | Room Temperature |

II. Immunofluorescence Staining Protocol

This protocol is designed for cultured cells on coverslips or tissue sections on slides.

A. Sample Preparation and Fixation

-

For Cultured Cells: Grow cells on sterile coverslips. Wash briefly with 1X PBS.

-

For Tissue Sections: Use cryosections or deparaffinized and rehydrated formalin-fixed paraffin-embedded (FFPE) sections.

-

Fixation: Fix samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 20 minutes at room temperature).

-

Washing: Wash the samples three times with 1X PBS for 5 minutes each.

B. Permeabilization and Peroxidase Quenching

-

Permeabilization: Incubate samples with Permeabilization Buffer for 10-20 minutes at room temperature to allow antibody access to intracellular targets.

-

Washing: Wash twice with 1X PBS for 5 minutes each.

-

Endogenous Peroxidase Quenching: Incubate samples in Peroxidase Quenching Solution for 10-30 minutes at room temperature to block the activity of endogenous peroxidases, which can cause non-specific background. The concentration and incubation time should be optimized for the sample type.

-

Washing: Wash thoroughly three times with 1X PBS for 5-10 minutes each to remove residual H₂O₂.

C. Blocking and Antibody Incubation

-

Blocking: Incubate samples with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Note that the optimal concentration for TSA is typically 2 to 50-fold lower than for conventional immunofluorescence. Incubate the samples with the diluted primary antibody for 2 hours at room temperature or overnight at 4°C.

-

Washing: Wash three times with 1X PBS for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the samples with an HRP-conjugated secondary antibody, diluted in Blocking Buffer (e.g., 1:100), for 1-2 hours at room temperature.

-

Washing: Wash three times with 1X PBS for 5-10 minutes each.

D. Tyramide Signal Amplification and Counterstaining

-

Prepare Cy5 Tyramide Working Solution: Prepare the working solution immediately before use.

-

Tyramide Reaction: Apply the Cy5 Tyramide Working Solution to the samples and incubate for 5-10 minutes at room temperature, protected from light. The reaction time may need to be optimized.

-

Washing: Wash thoroughly three times with 1X PBS for 5 minutes each to stop the reaction and remove unbound tyramide.

-

Counterstaining: Incubate with a nuclear counterstain like DAPI for 5-15 minutes.

-

Final Washes: Wash once with 1X PBS.

E. Mounting and Imaging

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging: Visualize the fluorescence using a microscope equipped with the appropriate filter sets for Cy5 (Excitation/Emission ~650/670 nm) and the chosen counterstain.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental process and the underlying mechanism, the following diagrams have been generated using Graphviz (DOT language).

Caption: Experimental workflow for Cyanine 5 Tyramide immunofluorescence.

Caption: Mechanism of Tyramide Signal Amplification (TSA).

Troubleshooting

Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:

| Problem | Possible Cause | Suggested Solution |

| High Background | - Incomplete peroxidase quenching.- Primary or secondary antibody concentration is too high.- Insufficient blocking.- Tyramide incubation time is too long. | - Increase H₂O₂ concentration or incubation time for quenching.- Titrate antibodies to determine the optimal dilution.- Increase blocking time or try a different blocking agent.- Reduce the tyramide incubation time. |

| Weak or No Signal | - Primary antibody not suitable for the application.- Inactive HRP enzyme.- Incorrect filter sets for Cy5.- Target antigen is masked. | - Verify that the primary antibody is validated for IF.- Use fresh HRP-conjugated secondary antibody.- Ensure the microscope is equipped with the correct filters.- Perform antigen retrieval if using FFPE tissue. |

| Non-specific Staining | - Cross-reactivity of the secondary antibody.- Aggregates in antibody solutions. | - Use a secondary antibody that has been pre-adsorbed against the species of the sample.- Centrifuge antibody solutions before use to pellet aggregates. |

By following this detailed guide, researchers can effectively implement this compound signal amplification to achieve high-quality, sensitive immunofluorescence results, enabling deeper insights in their scientific investigations.

References

Application Notes and Protocols for Enhanced Signal Amplification in Fluorescence In Situ Hybridization (FISH) using Cyanine 5 Tyramide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Cyanine 5 (Cy5) Tyramide in fluorescence in situ hybridization (FISH). The integration of Tyramide Signal Amplification (TSA) technology significantly enhances the sensitivity of FISH assays, enabling the detection of low-abundance nucleic acid sequences with high fidelity.

Introduction

Fluorescence in situ hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. However, the detection of low-copy-number targets or short nucleic acid sequences can be challenging due to weak signal intensity. Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive method that can amplify the fluorescent signal by 10 to 100-fold.[1][2] This technology utilizes the catalytic activity of horseradish peroxidase (HRP) to deposit a large number of fluorophore-labeled tyramide molecules locally at the site of the probe.[3][4]